molecular formula C18H15FN4O2S2 B2479441 N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide CAS No. 392298-11-2

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Cat. No.: B2479441
CAS No.: 392298-11-2
M. Wt: 402.46
InChI Key: GSTNYZHAUKYFIO-UHFFFAOYSA-N
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Description

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a 2-methylbenzamide moiety at position 2 and a thioether-linked 2-fluorophenylaminoethyl group at position 5 of the thiadiazole core. The 1,3,4-thiadiazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities . The fluorine atom in the 2-fluorophenyl group enhances electronegativity and metabolic stability, while the methyl group on the benzamide may improve lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c1-11-6-2-3-7-12(11)16(25)21-17-22-23-18(27-17)26-10-15(24)20-14-9-5-4-8-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTNYZHAUKYFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, structure, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H12F2N4O2S2C_{17}H_{12}F_{2}N_{4}O_{2}S_{2} with a molecular weight of 406.43 g/mol. The structure features:

  • Thiadiazole moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Fluorophenyl group : Enhances lipophilicity and bioactivity.
  • Amide linkage : Common in biologically active compounds, contributing to its pharmacological profile.
PropertyValue
Molecular FormulaC17H12F2N4O2S2
Molecular Weight406.43 g/mol
Purity≥ 95%

Anticancer Properties

Research indicates that compounds containing thiadiazole structures exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

  • Mechanism of Action :
    • Inhibition of angiogenesis : Compounds with thiadiazole rings have been shown to disrupt the formation of new blood vessels that tumors need to grow.
    • Induction of apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been observed.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against various bacterial strains, including resistant strains.

  • Activity Spectrum :
    • Effective against Gram-positive and Gram-negative bacteria.
    • Potential against fungi and certain viral pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For instance:

  • The presence of fluorine atoms enhances the lipophilicity, potentially increasing membrane permeability.
  • Variations in the thiadiazole substituents can alter binding affinity to biological targets.

Case Studies

Several studies highlight the efficacy of thiadiazole derivatives in preclinical models:

  • Study on Anticancer Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that a similar thiadiazole compound exhibited IC50 values ranging from 0.5 to 5 µM across different cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Testing :
    • Research published in Antimicrobial Agents and Chemotherapy demonstrated that thiadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related 1,3,4-thiadiazole derivatives is presented below:

Compound Name Core Structure Key Substituents Biological Activity Key Findings
Target Compound 1,3,4-Thiadiazole 2-Methylbenzamide; Thioethyl-2-fluorophenylamino Underexplored (hypothesized: antifungal, enzyme inhibition) Structural uniqueness with fluorine and methyl groups for enhanced binding .
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives 1,3,4-Thiadiazole Benzamide; Thioethyl-piperidine Acetylcholinesterase inhibition (IC₅₀: 0.8–12.3 µM) Piperidine enhances enzyme interaction; unsubstituted benzamide reduces potency vs. methylated analogues .
N-((5-(Substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide 1,3,4-Thiadiazole Benzamide; Methyleneamino substituents Anticancer (e.g., HeLa cell line: IC₅₀ ~15–40 µM) Rigid methylene linker reduces conformational flexibility, affecting target engagement .
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 3-Phenylpropyl; 2-Chlorophenylamine Unreported (synthetic focus) Chlorine’s steric bulk may hinder binding compared to fluorine’s electronic effects .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl; 4-Chlorobenzylidene Insecticidal (LD₅₀: 0.8 µg/mL vs. Spodoptera litura) Chlorine and methyl groups synergize for pest control .

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